![molecular formula C17H12N2 B3353575 2-(1H-indol-3-yl)quinoline CAS No. 5552-65-8](/img/structure/B3353575.png)
2-(1H-indol-3-yl)quinoline
Overview
Description
“2-(1H-indol-3-yl)quinoline” is a compound with the molecular formula C17H12N2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle . The compound has been studied for its potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “2-(1H-indol-3-yl)quinoline” involves heteroarylation of indoles . This process involves the reaction of indoles with other aromatic compounds in the presence of a catalyst . The synthesis process is of interest due to the bioactive nature of the resulting compounds .Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)quinoline” has been confirmed through various spectroscopic analyses . These include Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and proton nuclear magnetic resonance (^1H-NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-indol-3-yl)quinoline” include its formation through the Knoevenagel condensation of aryl glyoxals with 4-hydroxyquinolin-2(1H)-one . Additionally, the compound can undergo oxidation to form quinazolinone derivatives .Mechanism of Action
Safety and Hazards
Future Directions
Future research on “2-(1H-indol-3-yl)quinoline” is likely to focus on its potential applications in the pharmaceutical industry . This includes further studies on its synthesis, biological activity, and mechanism of action . Additionally, the development of efficient and convenient methods for its synthesis is a desirable goal in pharmaceutical research .
properties
IUPAC Name |
2-(1H-indol-3-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFLIYNHJCSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496784 | |
Record name | 2-(1H-Indol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)quinoline | |
CAS RN |
5552-65-8 | |
Record name | 2-(1H-Indol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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